molecular formula C10H5N3O6 B1606902 1,4,5-Trinitronaphthalene CAS No. 2243-95-0

1,4,5-Trinitronaphthalene

Cat. No. B1606902
CAS RN: 2243-95-0
M. Wt: 263.16 g/mol
InChI Key: PPJVBBJMDLANLB-UHFFFAOYSA-N
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Description

1,4,5-Trinitronaphthalene (TNN) is a nitro-substituted aromatic compound with the chemical formula C10H5N3O6 . It belongs to the naphthalene family and is characterized by its intense yellow color . TNN is primarily used in explosives , but it also finds applications in dyes , pigments , and chemical research .


Synthesis Analysis

  • Isolation and Purification : The crude product is isolated, washed, and recrystallized to obtain pure 1,4,5-Trinitronaphthalene .

Molecular Structure Analysis

1,4,5-Trinitronaphthalene consists of a naphthalene core with three nitro groups attached at positions 1, 4, and 5. The molecular weight is approximately 263.16 g/mol . The IUPAC Standard InChI for TNN is: InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H .


Chemical Reactions Analysis

1,4,5-Trinitronaphthalene is highly reactive due to its nitro substituents. It participates in various reactions, including reduction , substitution , and oxidation . For example, it can be reduced to form amino derivatives or undergo substitution reactions with other aromatic compounds .


Physical And Chemical Properties Analysis

  • Toxicity : It is toxic and should be handled with care .

Scientific Research Applications

Environmental Analysis and Contamination Studies

1,4,5-Trinitronaphthalene, as part of the nitronaphthalene family, is a significant subject of research in environmental science, particularly in the study of soil contamination by explosives. Bausinger, Dehner, and Preuss (2004) conducted research to determine the concentration of nitronaphthalenes, including 1,4,5-trinitronaphthalene, in soil samples polluted by explosives. They found that trinitronaphthalenes were more abundant contaminants compared to mono- and dinitronaphthalenes in such environments (Bausinger, Dehner, & Preuss, 2004).

Chemical Reactions and Complex Formation

Research has also focused on the chemical behavior of 1,4,5-trinitronaphthalene in various reactions. Studies by Fendler and Fendler (1972) and Hinze, Liu, and Fendler (1975) explored the interaction of 1,4,5-trinitronaphthalene with methoxide ions, forming Meisenheimer complexes. These studies provide valuable insight into the reactivity and stability of these complexes (Fendler & Fendler, 1972); (Hinze, Liu, & Fendler, 1975).

Photophysical Studies

1,4,5-Trinitronaphthalene has been utilized in photophysical studies to understand the behavior of nitroaromatic compounds under light. Studies like those by Brigante et al. (2010) examined the photochemical reactions of nitronaphthalenes in aqueous solutions, revealing potential sources of singlet oxygen and radical species in atmospheric waters. This research is crucial in understanding the environmental impact and behavior of these compounds under various conditions (Brigante, Charbouillot, Vione, & Mailhot, 2010).

Safety And Hazards

  • Environmental Impact : TNN is persistent and can contaminate soil and water .

Future Directions

Research on 1,4,5-Trinitronaphthalene continues to explore its applications beyond explosives. Scientists are investigating its potential in organic electronics , photovoltaics , and materials science . Future studies should focus on improving its stability, safety, and environmental impact .

properties

IUPAC Name

1,4,5-trinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJVBBJMDLANLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176963
Record name 1,4,5-Trinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5-Trinitronaphthalene

CAS RN

2243-95-0
Record name 1,4,5-Trinitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5-Trinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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